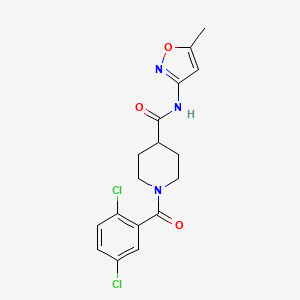
1-(2,5-dichlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dichlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H17Cl2N3O3 and its molecular weight is 382.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,5-dichlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17Cl2N3O3
- Molecular Weight : 382.24 g/mol
- CAS Number : 1251548-15-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the piperidine moiety is known to confer a range of pharmacological effects, including:
- Antimicrobial Activity : The compound exhibits potential antibacterial properties, likely through the inhibition of bacterial enzymes essential for cell wall synthesis.
- Enzyme Inhibition : It may act as an inhibitor for key enzymes such as acetylcholinesterase and urease, which are vital in various physiological processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound demonstrate moderate to strong antibacterial activity against various strains. For instance, studies have shown that related compounds exhibit significant inhibitory effects against Salmonella typhi and Bacillus subtilis with IC50 values indicating effective potency .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. A related study showed that derivatives containing the piperidine structure exhibited strong urease inhibition with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that the compound could be explored as a therapeutic agent for conditions requiring urease inhibition.
Case Studies
-
Antibacterial Screening :
A series of synthesized compounds were tested against multiple bacterial strains. The results indicated that certain derivatives showed promising antibacterial activity with IC50 values significantly lower than traditional antibiotics . -
Enzyme Activity Evaluation :
In a comparative study involving enzyme inhibitors, the piperidine derivatives demonstrated superior inhibition rates against urease compared to established standards like thiourea . This highlights the potential of these compounds in developing new therapeutic agents targeting enzyme-related disorders.
Data Summary Table
Propriétés
IUPAC Name |
1-(2,5-dichlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3/c1-10-8-15(21-25-10)20-16(23)11-4-6-22(7-5-11)17(24)13-9-12(18)2-3-14(13)19/h2-3,8-9,11H,4-7H2,1H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGCMVSDRHQOTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














